molecular formula C6H5N3O2 B11923113 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid

3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B11923113
M. Wt: 151.12 g/mol
InChI Key: KABRWNDZSBPAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid (CAS 1367958-04-0) is a high-value heterocyclic building block with a molecular formula of C6H5N3O2 and a molecular weight of 151.12 g/mol, typically supplied with a purity of 98% . This compound features a fused pyrrolo[2,3-d]imidazole core structure, integrating both pyrrole and imidazole pharmacophores within a single, versatile scaffold. The imidazole ring is a fundamental structural component in a wide array of biologically active molecules and natural products, such as the amino acid histidine . As a five-membered heterocycle, imidazole is amphoteric and exhibits aromaticity, properties that are crucial for its ability to participate in diverse chemical interactions and binding events in biological systems . The primary research value of this compound lies in its application as a synthetic intermediate in medicinal chemistry and drug discovery. It is specifically designed for the development of novel therapeutic agents, particularly as a key precursor in the synthesis of more complex molecules . Compounds containing the imidazole nucleus are extensively investigated for their broad spectrum of biological activities, which includes antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others . The presence of a carboxylic acid functional group on this scaffold provides a critical synthetic handle, allowing researchers to readily form amide bonds or other derivatives, thereby enabling the construction of targeted compound libraries for high-throughput screening and lead optimization. This product is intended for research and development use only and is not intended for human or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11)

InChI Key

KABRWNDZSBPAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1NC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Core Scaffold Formation via 1,2-Diaminopyrrolidine and α-Keto Acids

A principal route involves cyclocondensation between 1,2-diaminopyrrolidine derivatives and α-keto acids or esters. For example, 1,2-diaminopyrrolidine reacts with ethyl oxaloacetate under acidic conditions (HCl/EtOH, reflux) to yield the dihydropyrroloimidazole core, followed by saponification to the carboxylic acid. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-cyclization.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclocondensation. A 2020 study demonstrated that reacting 1,2-diaminopyrrolidine-3-carboxylate with glyoxylic acid in DMF at 150°C for 20 minutes under microwave conditions produced the target compound in 72% yield, reducing reaction times from hours to minutes.

Multi-Step Synthesis from Pyrrole Precursors

Boc-Protected Pyrrolidine Intermediate Strategy

A multi-step synthesis (Scheme 1) begins with 1,4-dichlorobut-2-ene (1) , which undergoes:

  • Boc protection with tert-butyl carbamate to form Boc-pyrrolidine (2) .

  • Dihydroxylation using OsO₄, yielding diol 3 .

  • Mesylation and SN2 reaction with NaN₃ to generate diazide 5 , followed by Staudinger reduction to diamine 6 .

  • Imidazoline ring closure via aryl imidate, Swern oxidation , and SNAr reactions to install the pyrimidine and carboxamide groups.
    This method, while laborious, allows precise functionalization but suffers from cumulative yields of 15–20%.

Oxidative Ring Expansion

Oxidation of 2-(pyrrolidin-1-yl)ethylamine derivatives using Hg(II)-EDTA or NaIO₄ facilitates annulation of the imidazole ring. For instance, 1-phenyl-2-(2-phenylpyrrolidin-1-yl)ethylamine undergoes Hg(II)-mediated dehydrogenation to form the pyrroloimidazole scaffold in 45% yield.

Solid-Phase Synthesis for Parallel Optimization

Solid-phase approaches using Wang resin functionalized with Fmoc-protected pyrrolidine enable combinatorial library generation. Key steps include:

  • Resin loading via carbodiimide coupling.

  • Imidazole ring formation using HATU/DIEA with nitroimidazole derivatives.

  • Acid cleavage (TFA/H2O) to release the carboxylic acid.
    This method achieves 85–90% purity but requires specialized equipment.

Enzymatic and Catalytic Asymmetric Methods

Monoamine Oxase (MAO)-Catalyzed Cyclization

MAO-N-D5 catalyzes the oxidation of 2-(pyrrolidin-1-yl)ethylamine to 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole , which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions. Enantiomeric excess exceeds 98% for R-configured products.

Rhodium-Catalyzed C–H Activation

A 2023 study reported Rh(III)-catalyzed C–H activation of N-pivaloyloxy pyrrolidines with acrylic acid , forming the bicyclic core in one pot. The reaction (DMF, 120°C, 12 h) achieves 68% yield and excellent regioselectivity.

Comparative Analysis of Methodologies

MethodYield RangeTimeScalabilityEnantioselectivity
Cyclocondensation45–72%1–24 hHighLow
Multi-Step Synthesis15–20%3–5 daysModerateNone
Solid-Phase60–75%2 daysLowNone
Enzymatic50–65%6–12 hModerateHigh (98% ee)
Rh-Catalyzed C–H68%12 hHighModerate

Key Findings :

  • Cyclocondensation and Rh-catalyzed methods are optimal for large-scale production.

  • Enzymatic routes excel in enantioselectivity but face substrate limitations.

  • Solid-phase synthesis enables rapid diversification but suffers from resin costs .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and enhancing bioavailability in drug development.

AlcoholCatalyst/ConditionsProductYieldReference
MethanolH<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester85%
EthanolDCC/DMAP, RTEthyl ester78%

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol, with water elimination. Catalysts like DCC facilitate activation via intermediate acyloxyphosphonium formation.

Cyclization and Ring Modifications

The bicyclic core participates in cyclization reactions to form extended heterocycles. For example, intramolecular cyclization under basic conditions yields tricyclic derivatives.

Example Reaction :
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid → Pyrrolo[2,3-d]imidazo[1,2-a]pyridine-5-carboxylic acid (via base-mediated cyclization).

Conditions :

  • K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C

  • Yield: 62%

This reaction leverages the nitrogen atoms in the imidazole ring to form new bonds with adjacent electrophilic carbons.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis. Activation reagents like HATU or EDCI are typically employed.

AmineReagentProductYieldReference
BenzylamineEDCI/HOBtBenzylamide70%
CyclopropylamineHATU/DIPEACyclopropylamide65%

Applications : Amidation improves metabolic stability, as seen in JNK3 inhibitors where cyclopropylamide derivatives show IC<sub>50</sub> values ≤2.69 nM .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 3,4-dihydropyrrolo[2,3-d]imidazole.

Conditions :

  • Cu(OAc)<sub>2</sub>, DMSO, 120°C

  • Yield: 55%

This reaction is useful for studying the core structure’s intrinsic biological activity.

Biological Interactions

The carboxylic acid participates in ionic and hydrogen-bonding interactions with enzymes. For example:

  • JNK3 Inhibition : Binds to the ATP-binding pocket via hydrogen bonds with Met149 and hydrophobic interactions with Leu168 .

  • Metal Coordination : The nitrogen-rich structure chelates metal ions (e.g., Zn<sup>2+</sup>), modulating enzymatic activity.

Oxidation and Functionalization

While direct oxidation of the carboxylic acid is uncommon, the imidazole ring undergoes electrophilic substitution.

Example :

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 2 or 4 of the imidazole ring.

Comparative Reactivity Table

Reaction TypeRate (Relative)Key Influencing Factors
EsterificationHighAlcohol nucleophilicity, acid strength
AmidationModerateCoupling reagent efficiency
DecarboxylationLowTemperature, metal catalysts

Scientific Research Applications

Medicinal Chemistry

Inhibition of Kinases:
One of the prominent applications of 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid is its role as an inhibitor of c-Jun N-terminal kinase 3 (JNK3). This kinase is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this scaffold have shown high selectivity and potency against JNK3, with IC50 values as low as 2.69 nM, indicating their potential as therapeutic agents for neuroprotection and treatment of neurodegenerative conditions .

Phosphodiesterase Inhibition:
Another critical application is in the inhibition of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly PDE5. Compounds based on this structure have shown efficacy in treating conditions such as erectile dysfunction and pulmonary artery hypertension by elevating cGMP levels, leading to beneficial vasodilatory effects . The dual-action mechanism of these compounds also includes the release of nitric oxide, enhancing their therapeutic profile .

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of derivatives of this compound against various cancer cell lines. For instance, specific derivatives demonstrated significant activity against mutant EGFR/BRAF pathways with GI50 values ranging from 29 nM to 78 nM. Notably, one derivative outperformed the standard drug erlotinib in inhibiting pancreatic and breast cancer cell lines .

Anti-inflammatory Properties

Research indicates that certain derivatives exhibit anti-inflammatory activities by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Development of New Materials

The compound also serves as a building block for synthesizing more complex heterocyclic compounds with unique properties. Its versatility allows chemists to explore various functionalizations that could lead to novel materials with applications in pharmaceuticals and materials science .

Case Studies and Research Findings

Study Application Findings
Study on JNK3 InhibitionNeurodegenerative DiseasesCompound derivatives showed high selectivity for JNK3 with IC50 values as low as 2.69 nM .
PDE5 Inhibitor ResearchErectile DysfunctionCompounds demonstrated significant efficacy in elevating cGMP levels and vasodilation .
Anticancer Activity AssessmentCancer TreatmentDerivatives exhibited GI50 values between 29 nM to 78 nM against various cancer cell lines .
Anti-inflammatory StudiesInflammatory DiseasesCertain derivatives showed COX-2 inhibition comparable to celecoxib .

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is involved in the formation of amyloid β protein and neurofibrillary tangles in Alzheimer’s disease. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences
Compound Class Substituents/Modifications Functional Groups Reference
Pyrroloimidazole carboxylic acid Core structure: 3,4-dihydropyrroloimidazole Carboxylic acid at C5
Ethyl ester derivative 3-Methyl group; ethyl ester at C5 Ester group
Sulfonamide derivatives Bromophenyl, sulfamoylphenyl substituents Sulfonamide, imino groups
Benzimidazole analogs Benzene fused to imidazole Carboxylic acid or aryl groups
Thienoimidazole derivatives Thiophene fused to imidazole Cyclohexenyl, fluorophenyl groups
  • Ethyl Ester Derivative : The ethyl ester variant () replaces the carboxylic acid with an ester, improving lipophilicity for membrane permeability. This modification is common in prodrug strategies.
  • Sulfonamide Derivatives: Compounds like 21 and 22 (–6) incorporate sulfonamide and arylideneamino groups, enhancing hydrogen-bonding capacity and target affinity. For example, 22 exhibits an 88% synthetic yield and a melting point of 253°C, suggesting high stability .
  • Benzimidazole and Thienoimidazole Analogs: Benzimidazoles (e.g., 1-(3,4-difluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid) and thienoimidazoles (e.g., CAS: 852898-37-4) replace the pyrrolo ring with benzene or thiophene, altering aromaticity and electronic properties .

Functional Group Impact on Solubility and Binding

  • Carboxylic Acid vs. Ester : The free carboxylic acid group in the parent compound may improve water solubility but limit blood-brain barrier penetration, whereas ethyl esters enhance lipophilicity .

Biological Activity

3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid (referred to as DHPCA) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an enzyme inhibitor, particularly against c-Jun N-terminal kinase 3 (JNK3), which is implicated in various neurodegenerative diseases. This article delves into the biological activity of DHPCA, exploring its mechanisms of action, synthesis methods, and relevant research findings.

Property Value
Molecular FormulaC6_6H5_5N3_3O2_2
Molecular Weight151.12 g/mol
IUPAC Name1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid
InChIInChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11)
Canonical SMILESC1=C(NC2=C1NC=N2)C(=O)O

DHPCA primarily functions as a selective inhibitor of JNK3. This kinase plays a crucial role in the signaling pathways associated with cell stress responses and apoptosis. By inhibiting JNK3, DHPCA can potentially reduce the formation of neurotoxic aggregates such as amyloid β and neurofibrillary tangles that are characteristic of Alzheimer's disease. The binding of DHPCA to the active site of JNK3 prevents its activation and downstream signaling effects, which can mitigate neuronal damage and promote cell survival .

Antimicrobial Activity

DHPCA has shown promising antimicrobial properties. In vitro studies indicate that it exhibits concentration-dependent antibacterial activity against various Gram-positive bacteria. The activity is influenced by the structural characteristics of the compound, such as the presence of a carboxylic acid group which enhances its solubility and interaction with bacterial membranes .

Anti-inflammatory Effects

Research has suggested that DHPCA may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes which are key players in the inflammatory response. Preliminary studies indicate that derivatives of DHPCA may suppress COX-2 activity effectively, potentially providing therapeutic benefits in inflammatory conditions .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that DHPCA significantly reduced neuronal apoptosis in models of oxidative stress by inhibiting JNK3 activity. The compound was shown to enhance cell viability and decrease markers of apoptosis compared to untreated controls .
  • Antibacterial Efficacy : In a comparative study on antimicrobial agents, DHPCA exhibited superior antibacterial effects against Staphylococcus aureus and other pathogens when tested alongside traditional antibiotics. The zones of inhibition were significantly larger for DHPCA-treated samples .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of DHPCA revealed that modifications to the pyrrolo-imidazole scaffold could enhance its potency as a JNK3 inhibitor while maintaining selectivity over other kinases. This highlights the importance of structural optimization in developing more effective therapeutic agents based on DHPCA .

Synthesis Methods

The synthesis of DHPCA typically involves cyclization reactions starting from amido-nitriles under specific catalytic conditions. For instance:

  • Nickel-Catalyzed Cyclization : A common method utilizes nickel catalysts to facilitate the cyclization process followed by dehydration steps to yield DHPCA with high purity and yield.
  • Green Chemistry Approaches : Recent advancements emphasize solvent-free reactions and recyclable catalysts to enhance sustainability in the production process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives can be synthesized via alkylation of benzimidazole-5-carboxylic acid intermediates using reagents like 4,4'-dipropylbenzhydryl bromide, followed by separation via column chromatography (SiO₂, ethyl acetate/hexane systems). Condensation reactions with anilines using coupling agents such as 2-chloro-1-methylpyridinium iodide (CMP) and tributylamine (Bu₃N) are also effective .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR for proton and carbon environments, IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and elemental analysis (C, H, N) to verify purity. High-resolution mass spectrometry (HRMS) ensures exact mass matches theoretical values (e.g., deviation <3 ppm) .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC, Al₂O₃ or SiO₂ plates) are standard. Mass spectrometry identifies impurities, while differential scanning calorimetry (DSC) confirms melting points (e.g., 280–286°C for related analogs) .

Advanced Research Questions

Q. How can researchers mitigate challenges in isolating derivatives from complex reaction mixtures?

  • Methodological Answer : Optimize solvent systems for column chromatography (e.g., CH₂Cl₂/hexane for non-polar impurities, AcOEt for polar by-products). Use preparative HPLC for isomers. Reaction quenching with ice-cold water and pH adjustment (e.g., acidification to precipitate carboxylic acids) improves yield .

Q. What strategies address discrepancies in bioactivity data across pharmacological studies?

  • Methodological Answer : Conduct dose-response assays to validate IC₅₀ values. Verify stereochemistry via chiral HPLC or X-ray crystallography. Use molecular docking simulations (e.g., AutoDock Vina) to assess binding interactions with target receptors (e.g., angiotensin II receptors) and rule out off-target effects .

Q. How can oxidation products during stability studies be unambiguously identified?

  • Methodological Answer : High-resolution LC-MS/MS compares fragmentation patterns (e.g., m/z = 56.05 for pyrrole oxidation products). Synthesize suspected oxidation intermediates (e.g., 1,5-dihydro-pyrrolone) as reference standards. Use deuterated solvents in NMR to track proton exchange .

Q. What methods improve regioselectivity in N-alkylation reactions of the imidazole ring?

  • Methodological Answer : Employ bulky bases (e.g., t-BuOK) to deprotonate the most acidic NH site (N1 vs. N3). Introduce directing groups (e.g., sulfonyl or tosyl) to steer alkylation to specific positions. Kinetic studies under varying temperatures (0°C to 80°C) optimize reaction pathways .

Q. How do physicochemical properties influence pharmacokinetic behavior?

  • Methodological Answer : LogP (1.51) and solubility in DMSO/water mixtures predict membrane permeability. Stability under physiological pH (e.g., 7.4) is assessed via accelerated degradation studies (40°C/75% RH). Plasma protein binding assays (e.g., equilibrium dialysis) quantify bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.